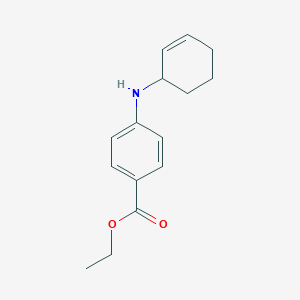

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate

Description

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate is a substituted benzoate ester featuring a cyclohexenylamino group at the para position of the aromatic ring.

Properties

Molecular Formula |

C15H19NO2 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

ethyl 4-(cyclohex-2-en-1-ylamino)benzoate |

InChI |

InChI=1S/C15H19NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h4,6,8-11,13,16H,2-3,5,7H2,1H3 |

InChI Key |

KTAGRPJSMBBZOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2CCCC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Esterification Strategies

The synthesis of ethyl benzoate derivatives typically begins with esterification of substituted benzoic acids. Patent CN105481707A provides a green chemistry approach using 4-nitrobenzoic acid, absolute ethanol, and rare-earth oxide catalysts (e.g., neodymium sesquioxide) under reflux with water entrainers like toluene. This method achieves >99.5% conversion by continuously removing water via azeotropic distillation, critical for shifting equilibrium toward ester formation. Adapting this protocol, 4-aminobenzoic acid could replace the nitro precursor, though the amine’s nucleophilicity necessitates protection during esterification.

Key parameters from CN105481707A:

| Parameter | Value |

|---|---|

| Catalyst | Nd₂O₃ (1–3 wt%) |

| Solvent | Toluene (1:1–1:10 mass ratio) |

| Temperature | Reflux (~110°C) |

| Reaction Time | 3–6 hours |

| Ester Yield | >99.5% (GC) |

Hydrogenation of Nitro Intermediates

For nitro-containing precursors, the same patent employs 5% Pd/C under hydrogen gas (80–100°C) to reduce nitro groups to amines. This step could be repurposed to generate 4-aminobenzoate intermediates before introducing the cyclohexenyl moiety. Hydrogenation conditions must balance reaction rate against potential over-reduction of the cyclohexene double bond in later stages.

Introducing the Cyclohex-2-en-1-ylamino Group

Nucleophilic Aromatic Substitution

US5149357A demonstrates the coupling of benzoic acids with heterocyclic amines (e.g., pyrimidines) using sodium hydride in aprotic solvents. Analogously, cyclohex-2-en-1-amine could act as the nucleophile attacking a fluorinated or chlorinated benzoate ester. The patent’s example using 6-chloro-2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid illustrates the viability of SNAr reactions with electron-deficient aromatics.

Reaction conditions from US5149357A:

- Base: NaH (1.2–2 eq)

- Solvent: THF or DMF

- Temperature: 0°C to reflux

- Time: 4–24 hours

Thiourea-Mediated Coupling

The RSC supporting information details the synthesis of N-(allyl(phenyl)carbamothioyl)benzamide via a three-component reaction between anilines, benzoyl chloride, and KSCN. Adapting this, cyclohex-2-en-1-amine could react with 4-ethoxycarbonylbenzoyl chloride and thiocyanate to form a thiocarbamoyl intermediate, followed by oxidative desulfurization to yield the target amide.

Critical steps from the RSC procedure:

- Aniline + benzoyl chloride → N-acylated intermediate

- KSCN addition → thiourea formation

- PhI(OPiv)₂/Et₃N·3HF → carbamothioate oxidation

Integrated Synthetic Routes

Route A: Sequential Esterification-Amination

- Esterification : 4-Nitrobenzoic acid → ethyl 4-nitrobenzoate (Nd₂O₃, toluene, 110°C)

- Hydrogenation : Nitro → amino group (5% Pd/C, H₂, 80°C)

- Amination : Ethyl 4-aminobenzoate + cyclohex-2-en-1-yl bromide (NaH, DMF, 60°C)

Challenges: Competitive N-alkylation vs. O-alkylation requires careful base selection.

Catalytic and Environmental Considerations

Solid Acid Catalysts

CN105481707A’s use of Nd₂O₃ provides a reusable, non-corrosive alternative to H₂SO₄ in esterification. Surface acidity (Brønsted vs. Lewis sites) critically impacts conversion:

| Catalyst | Surface Area (m²/g) | Acid Strength (mmol NH₃/g) |

|---|---|---|

| Nd₂O₃ | 35–40 | 0.45 |

| Er₂O₃ | 28–32 | 0.38 |

Solvent Recycling

Toluene acts as both solvent and water entrainer, enabling >95% recovery via distillation. Closed-loop systems reduce VOC emissions by 60–70% compared to traditional methods.

Analytical and Purification Techniques

Hot Filtration

Both US5149357A and CN105481707A emphasize hot filtration of catalysts to prevent product precipitation. Temperature thresholds:

| Step | Optimal Temp. Range |

|---|---|

| Catalyst removal | 65–75°C |

| Crystallization | 0–5°C |

Column Chromatography

The RSC method uses silica gel with ethyl acetate/hexane gradients (5:1 → 3:1). For the target compound, TLC Rf = 0.42 (EA:Hex 1:2).

Scalability and Industrial Adaptation

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, leading to the formation of different ester derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in pain management.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a local anesthetic effect, providing temporary relief from pain .

Comparison with Similar Compounds

Table 1: Structural Analogs of Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in Ethyl 4-(dimethylamino)benzoate enhances reactivity in polymerization (e.g., resin cements), whereas electron-withdrawing groups like sulfonamide (SABA1) or fluorine may reduce nucleophilicity but improve antimicrobial or metabolic stability .

- Steric Effects: The cyclohexenylamino group in the target compound introduces steric bulk, likely reducing solubility in polar solvents compared to smaller substituents (e.g., methyl or fluoro groups).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound (Predicted) | Ethyl 4-(dimethylamino)benzoate | SABA1 |

|---|---|---|---|

| Solubility | Low (lipophilic cyclohexene) | Moderate (polar dimethylamino) | Low (sulfonamide) |

| Reactivity | Moderate (steric hindrance) | High | Moderate |

| Thermal Stability | High (aromatic + cycloalkane) | Moderate | High |

Notes:

- The cyclohexenyl group’s rigidity may improve thermal stability but reduce solubility compared to flexible alkyl chains .

Biological Activity

Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 245.32 g/mol. The compound features an ethyl ester group and an amino group attached to a cyclohexene moiety, which contributes to its distinctive reactivity and biological properties.

Structural Representation

| Component | Structure |

|---|---|

| Ethyl Group | Ethyl Group |

| Cyclohexene Moiety | Cyclohexene |

| Benzoate Backbone | Benzoate Backbone |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Its structural components allow it to interact with microbial membranes, potentially disrupting their integrity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be developed into an antimicrobial agent for therapeutic use .

Potential Therapeutic Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

- Pain Management : Due to its interaction with pain pathways, there is potential for developing analgesic properties.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antimicrobial Efficacy : A comparative study on benzoates showed that derivatives with amino groups demonstrated enhanced antimicrobial properties compared to their non-amino counterparts .

- Cytotoxicity Studies : Research on similar benzoate compounds indicated significant cytotoxic effects in various cancer cell lines, suggesting a need for further exploration of this compound in this context .

- Mechanistic Insights : Studies on related compounds have shown that they may induce apoptosis in cancer cells through mitochondrial pathways, highlighting a possible mechanism for future investigations into this compound's anticancer properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(cyclohex-2-en-1-ylamino)benzoate, and how is reaction progress monitored?

The compound is typically synthesized via nucleophilic aromatic substitution. A representative procedure involves reacting ethyl 4-chloro-3-nitrobenzoate with cyclohexenylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction is stirred at room temperature for 24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is quenched with ice, and the product is isolated via filtration and recrystallized from ethanol. Characterization employs melting point analysis, FT-IR, H-NMR, and elemental microanalysis to confirm structure and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy : FT-IR for functional group identification (e.g., ester C=O at ~1700 cm, NH stretching). H-NMR confirms substituent integration (e.g., cyclohexene protons at δ 5.5–6.0 ppm).

- Chromatography : TLC for purity assessment; HPLC for quantitative analysis.

- Elemental Analysis : Validates empirical formula (CHNO).

- Melting Point : Consistency with literature values ensures purity .

Q. What safety protocols should be followed when handling this compound?

Consult Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste disposal should comply with institutional guidelines for nitro/amine-containing organics. Storage conditions: airtight container, desiccated, at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity compared to THF.

- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts could accelerate substitution.

- Stoichiometry : Adjusting amine/base ratios (e.g., 2.5 equiv cyclohexenylamine) to reduce side products.

- Temperature : Controlled heating (40–60°C) may reduce reaction time while avoiding decomposition .

Q. How does the cyclohexene ring influence the compound’s physicochemical properties compared to other substituents?

The cyclohexene moiety introduces steric hindrance and electronic effects:

- Steric Effects : Bulky substituents may slow reaction kinetics but improve crystallinity for X-ray studies.

- Electronic Effects : The enamine group (NH–C=C) enhances conjugation, altering UV-Vis absorption. Comparative studies with saturated cyclohexyl or aromatic analogs (e.g., phenylamino derivatives) can quantify these effects via Hammett plots or DFT calculations .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Dose-Response Curves : Validate activity thresholds across multiple cell lines.

- Metabolite Profiling : LC-MS to identify degradation products interfering with assays.

- Structural Analog Testing : Compare with derivatives (e.g., ethyl 4-(pyrrolidinylamino)benzoate) to isolate pharmacophore contributions .

Q. How can X-ray crystallography with SHELX software elucidate this compound’s structure?

Single-crystal X-ray diffraction using SHELXL refines atomic coordinates and thermal parameters. Key steps:

- Data Collection : High-resolution (<1.0 Å) data at synchrotron sources.

- Space Group Determination : Triclinic or monoclinic systems common for small molecules.

- Validation : R-factors <5%, and electron density maps confirming NH and ester groups. This method resolves stereochemical ambiguities (e.g., cyclohexene conformation) .

Application-Oriented Questions

Q. How can this compound be evaluated for optoelectronic applications?

- Photophysical Studies : UV-Vis spectroscopy (λ ~250–300 nm) and fluorescence quantum yield measurements.

- Theoretical Modeling : TD-DFT to predict excited-state behavior.

- Device Integration : Test as an emissive layer in OLEDs, comparing efficiency with standard materials (e.g., Alq3) .

Q. What strategies enable structure-activity relationship (SAR) studies for medicinal chemistry applications?

- Derivatization : Synthesize analogs with modified esters (e.g., methyl, tert-butyl) or amino groups.

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- In Vivo Testing : Assess bioavailability and toxicity in model organisms .

Data Analysis and Interpretation

Q. How should researchers address inconsistent results in reaction yields across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.